molecular formula C16H16F3NO B4025109 N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide

N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide

Cat. No.: B4025109
M. Wt: 295.30 g/mol
InChI Key: BXOPIUFYQJHKJO-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]tricyclo[32102,4]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures and those containing trifluoromethyl groups, such as:

  • Tricyclo[3.2.1.02,4]octane derivatives
  • Trifluoromethyl-substituted aromatic compounds

Uniqueness

N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide stands out due to its combination of a tricyclic framework and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for research and industrial applications .

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)10-3-1-2-4-11(10)20-15(21)14-12-8-5-6-9(7-8)13(12)14/h1-4,8-9,12-14H,5-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOPIUFYQJHKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C3C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide

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